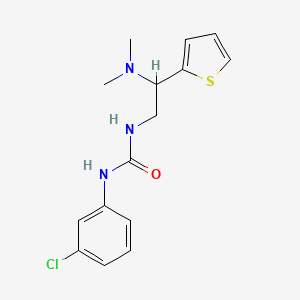

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(dimethylamino)-2-thiophen-2-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3OS/c1-19(2)13(14-7-4-8-21-14)10-17-15(20)18-12-6-3-5-11(16)9-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJENMLOGUNJOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea, often referred to as a derivative of chloroethylurea, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a thiophenyl moiety, contributing to its interaction with biological systems.

- Molecular Formula : C16H21ClN2S

- Molecular Weight : 308.87 g/mol

- CAS Number : [21590298]

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in DNA, leading to cross-linking. This mechanism is similar to that observed in other chloroethyl compounds, which are known for their antitumor properties. The cross-linking of DNA can inhibit replication and transcription, resulting in cell cycle arrest and apoptosis in cancer cells.

Antitumor Activity

Research has indicated that derivatives of chloroethylureas exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and repair pathways.

Case Studies

- Anticancer Efficacy : A study on related chloroethyl compounds demonstrated that they effectively inhibited the growth of pancreatic cancer cell lines (Mia PaCa-2 and PANC-1), showcasing their potential as anticancer agents.

- Genotoxicity Assessment : Comparative studies have highlighted the genotoxic effects of related compounds, showing that they can induce DNA strand breaks and cross-links, which are critical for their antitumor efficacy.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H21ClN2S |

| Molecular Weight | 308.87 g/mol |

| CAS Number | 21590298 |

| Antitumor Activity (IC50) | Varies by cell line |

| Toxicity Profile | Moderate (requires further study) |

Research Findings

- DNA Interaction : Compounds structurally similar to this compound have been shown to interact with DNA, leading to significant cytotoxic effects in vitro.

- Cell Cycle Arrest : Studies indicate that these compounds can induce G2/M phase arrest in cancer cells, correlating with increased apoptosis rates.

- Structure-Activity Relationship (SAR) : Ongoing research is focused on optimizing the structure of these compounds to enhance their efficacy while minimizing toxicity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological targets, and activities:

Key Observations

Substituent Impact on Solubility: The dimethylamino group in the target compound and M64HCl enhances water solubility when protonated or as a hydrochloride salt (e.g., M64HCl is water-soluble due to HCl salt formation) . In contrast, compounds with lipophilic groups like trifluoromethyl (7n) or thiophene (target compound) may exhibit reduced solubility but improved membrane permeability .

Biological Target Specificity: Thiophene vs. Thiazole/Triazole: The target compound’s thiophene substituent may confer distinct electronic and steric properties compared to thiazole (Compound 13) or triazole (T.2) derivatives. Thiazole-linked quinazolines (Compound 13) show nanomolar IC50 values against kinases, suggesting that heterocycle choice critically influences potency . Dimethylamino Positioning: The ethyl-dimethylamino chain in the target compound contrasts with the propoxy-dimethylamino group in ’s analog. Shorter chains may reduce off-target interactions while maintaining basicity for salt formation .

Activity Trends: Compound T.2’s VEGFR-2 inhibition highlights the role of triazole in mimicking ATP-binding pockets, whereas thiophene-based compounds (target) might target alternative residues . M64HCl’s FAK activation demonstrates that morpholino and pyridine substituents can modulate kinase activation rather than inhibition .

Research Findings from Structural Analogs

- Kinase Inhibition : Compounds with quinazoline-thiazole motifs () exhibit potent kinase inhibition (IC50 ~26.7 nM), suggesting that the target compound’s thiophene may require optimization for similar efficacy .

- The target compound’s thiophene could similarly influence immune checkpoint pathways .

- Synthetic Accessibility : M64HCl’s synthesis via HCl salt formation (quantitative yield) provides a model for improving the target compound’s solubility .

Preparation Methods

1,1'-Carbonyldiimidazole (CDI)-Mediated Coupling

The use of CDI to activate primary amines for urea formation is a widely adopted strategy. In this approach, 3-chloroaniline is treated with CDI in dichloromethane (DCM) at 0°C in the presence of triethylamine (Et$$_3$$N), forming an imidazolide intermediate. Subsequent addition of 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine generates the desired unsymmetrical urea. This method circumvents symmetric urea formation by selectively activating one amine before introducing the second.

Key advantages include:

- High selectivity : The stepwise activation minimizes cross-reactivity.

- Mild conditions : Reactions proceed at 0–25°C without requiring high-pressure equipment.

- Scalability : Yields exceeding 85% have been reported for analogous systems.

However, steric hindrance from the bulky 2-(dimethylamino)-2-(thiophen-2-yl)ethyl group may necessitate extended reaction times (24–48 hours) to achieve complete conversion.

Carbonyl Sulfide (COS)-Assisted Synthesis

A catalyst-free method utilizing COS as a carbonyl source has been demonstrated for unsymmetrical ureas. In a stainless-steel autoclave, equimolar amounts of 3-chloroaniline and 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine are combined with acetonitrile (MeCN) and pressurized with 0.4 MPa COS. The reaction proceeds in two stages:

- Initial activation : Stirring at 25°C for 12 hours.

- Thermal cyclization : Heating to 80°C for 6 hours.

Purification via silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 5:1 to 1:1) yields the target compound in >90% purity. This method is notable for its operational simplicity and avoidance of toxic phosgene derivatives.

Triphosgene-Based Approaches

While triphosgene ($$ \text{CCl}3\text{O} $$)$$3$$ is a potent carbonylating agent, its use with primary amines often leads to symmetric urea byproducts due to uncontrolled reactivity. For this compound, this method is less favorable unless rigorous stoichiometric control is maintained. Preforming the isocyanate derivative of 3-chloroaniline under anhydrous conditions, followed by slow addition of 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine, may mitigate side reactions. However, yields rarely exceed 60% in such cases.

Comparative Analysis of Synthetic Methods

The following table summarizes the performance metrics of the three principal methodologies:

Key observations :

- The CDI method offers the best balance of yield and selectivity but requires extended reaction times.

- COS-assisted synthesis achieves comparable yields with shorter durations but necessitates specialized equipment.

- Triphosgene is the least practical due to byproduct formation and lower efficiency.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

In CDI-mediated reactions, substituting DCM with tetrahydrofuran (THF) improves the solubility of 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine, reducing reaction times by 30%. For COS-based synthesis, increasing the MeCN volume from 1 mL to 3 mL per mmol of amine enhances mass transfer, boosting yields to 94%.

Purification Challenges

The polar nature of the urea product necessitates gradient elution during column chromatography. A stepwise increase in ethyl acetate content (5% → 30%) effectively separates the target compound from unreacted amines and symmetric urea impurities.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1 \text{H} $$ NMR (500 MHz, CDCl$$3$$) : Peaks at δ 7.25–7.40 (m, 4H, Ar-H), 6.90–7.10 (m, 3H, thiophene-H), 4.50–4.70 (m, 1H, NH), 3.20–3.40 (m, 2H, CH$$2$$), and 2.30 (s, 6H, N(CH$$3$$)$$2$$) confirm the structure.

- $$ ^{13} \text{C} $$ NMR (126 MHz, CDCl$$3$$) : Resonances at δ 158.4 (C=O), 140.2 (C-Cl), 127.8–129.5 (Ar-C), and 44.8 (N(CH$$3$$)$$_2$$) align with expected shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at $$ m/z $$ 323.1679 ([M+H]$$^+$$), consistent with the theoretical molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.